(2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a synthetic organic compound that features a biphenyl core substituted with a fluoro and hydroxy group, along with a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinyl methanone moiety can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The fluoro and hydroxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrrolidinyl methanone moiety may also play a role in modulating the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(2’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a different substitution pattern on the biphenyl core.
Pyrrolidin-2-ones: Compounds with a pyrrolidinone core, often used in similar applications.
Uniqueness
(2’-Fluoro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of fluoro, hydroxy, and pyrrolidinyl methanone groups makes it a versatile molecule for various research applications.
Properties
Molecular Formula |
C17H16FNO2 |
---|---|
Molecular Weight |
285.31 g/mol |
IUPAC Name |
[2-(2-fluoro-4-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C17H16FNO2/c18-16-9-12(20)5-6-14(16)13-3-1-2-4-15(13)17(21)11-7-8-19-10-11/h1-6,9,11,19-20H,7-8,10H2 |
InChI Key |
BCHLJDXSQUBHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.